Cas no 53823-02-2 (1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-)
53823-02-2 structure
Product Name:1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-
Número CAS:53823-02-2
MF:C15H20O3
Megavatios:248.317504882813
CID:372564
PubChem ID:3085044
Update Time:2025-04-19
1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl- Propiedades químicas y físicas
Nombre e identificación
-
- 1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-
- Onitin
- 4-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one
- [ "" ]
- 1H-Inden-1-one, 2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-
- HY-N3136
- 4-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethylindanone
- 53823-02-2
- 2,3-Dihydro-4-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-1H-inden-1-one; 2,2,5,7-Tetramethyl-4-hydroxy-6-(2-hydroxyethyl)indanone
- SCHEMBL16489156
- DTXSID20202105
- 4-Hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3-Dihydro-1H-inden-1-one
- CS-0023338
- B0005-123296
- AKOS022663882
- FS-9991
- CHEBI:196151
- CHEMBL261243
- DTXCID80124596
- DA-56448
-
- Renchi: 1S/C15H20O3/c1-8-10(5-6-16)9(2)13(17)11-7-15(3,4)14(18)12(8)11/h16-17H,5-7H2,1-4H3
- Clave inchi: IWRJCMQFEMXOML-UHFFFAOYSA-N
- Sonrisas: O=C1C2C(C)=C(CCO)C(C)=C(C=2CC1(C)C)O
Atributos calculados
- Calidad precisa: 248.14100
- Masa isotópica única: 248.141
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 18
- Cuenta de enlace giratorio: 2
- Complejidad: 337
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 57.5A^2
- Xlogp3: 2.5
Propiedades experimentales
- Color / forma: Powder
- Denso: 1.156
- Punto de ebullición: 445.3°C at 760 mmHg
- Punto de inflamación: 237.3°C
- índice de refracción: 1.57
- PSA: 57.53000
- Logp: 2.30880
- Presión de vapor: 0.0±1.1 mmHg at 25°C
1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl- Información de Seguridad
- Instrucciones de peligro: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:4℃条件下存储,-4℃条件下存储更佳
1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl- Datos Aduaneros
- Código HS:2914400090
- Datos Aduaneros:
中国海关编码:
2914400090概述:
2914400090 其他酮醇及酮醛。监管条件:无。增值税率:17.0%。退税率:9.0%。最惠国关税:5.5%。普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 丙酮报明包装
Summary:
2914400090 other ketone-alcohols and ketone-aldehydes。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:5.5%。General tariff:30.0%
1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl- PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4711-1 mg |
Onitin |
53823-02-2 | 1mg |
¥2035.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O27640-5mg |
4-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one |
53823-02-2 | 5mg |
¥4000.0 | 2021-09-08 | ||
| TargetMol Chemicals | TN4711-5 mg |
Onitin |
53823-02-2 | 98% | 5mg |
¥ 3,230 | 2023-07-10 | |
| TargetMol Chemicals | TN4711-1 mL * 10 mM (in DMSO) |
Onitin |
53823-02-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-15 | |
| TargetMol Chemicals | TN4711-5mg |
Onitin |
53823-02-2 | 5mg |
¥ 3230 | 2024-07-19 | ||
| A2B Chem LLC | AG28356-1mg |
Onitin |
53823-02-2 | 1mg |
$599.00 | 2023-12-30 | ||
| A2B Chem LLC | AG28356-5mg |
Onitin |
53823-02-2 | 98.5% | 5mg |
$577.00 | 2024-04-19 | |
| TargetMol Chemicals | TN4711-1 ml * 10 mm |
Onitin |
53823-02-2 | 1 ml * 10 mm |
¥ 3330 | 2024-07-19 | ||
| Ambeed | A734164-5mg |
Onitin |
53823-02-2 | 98+% | 5mg |
$657.0 | 2025-04-18 |
1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl- Literatura relevante
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
53823-02-2 (1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-) Productos relacionados
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- 412284-30-1(1H-Indene-1,3(2H)-dione,4-hydroxy-7-methyl-2-propyl-)
- 53823-03-3(1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-,(2S)-)
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- 54197-25-0(1H-Inden-1-one, 2-cyclopentyl-2,3-dihydro-5-hydroxy-2,6,7-trimethyl-)
- 837430-47-4(1H-Inden-1-one, 2,3-dihydro-6-hydroxy-2,2,5,7-tetramethyl-)
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